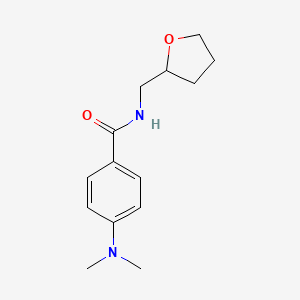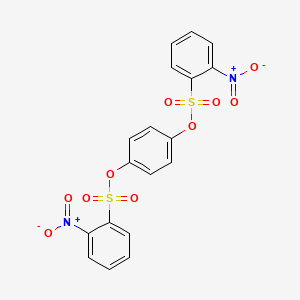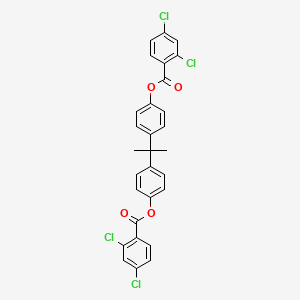
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of a dimethylamino group, an oxolan-2-ylmethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:
- 4-(dimethylamino)-N-(pyrrolidin-2-ylmethyl)benzamide
- 4-(dimethylamino)-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
The presence of the oxolan-2-ylmethyl group in this compound distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h5-8,13H,3-4,9-10H2,1-2H3,(H,15,17) |
Clave InChI |
AFBUAPQCZFPKRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B10893742.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-2H-chromen-2-one](/img/structure/B10893746.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione](/img/structure/B10893751.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B10893759.png)
![N-(2-cyanoethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893761.png)
![2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
![11-(3-chloro-4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10893780.png)

![1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10893793.png)
![4,5-dimethoxy-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10893798.png)
![N-(3-{[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B10893805.png)
![3,6-diamino-5-cyano-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10893807.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10893824.png)
